Molecular Weight and Physicochemical Profile Differentiation vs. Unsubstituted Core
The 6-methyl substitution on the pyrazolo[4,3-c]pyridine core results in a measurable increase in molecular weight and lipophilicity compared to the unsubstituted parent compound. 6-Methyl-1H-pyrazolo[4,3-c]pyridine has a molecular weight of 133.15 g/mol and an XLogP3-AA value of 0.9, whereas the unsubstituted 1H-pyrazolo[4,3-c]pyridine has a molecular weight of 119.13 g/mol and an XLogP3-AA of 0.6 [1]. This increase in lipophilicity and molecular size can significantly influence membrane permeability and target binding kinetics, key parameters in drug discovery [2].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 133.15 g/mol; XLogP3-AA = 0.9 |
| Comparator Or Baseline | 1H-pyrazolo[4,3-c]pyridine: 119.13 g/mol; XLogP3-AA = 0.6 |
| Quantified Difference | Molecular weight increase of 14.02 g/mol; XLogP3-AA increase of 0.3 log units |
| Conditions | Computed physicochemical properties based on molecular structure [1]. |
Why This Matters
This data confirms the compound offers a distinct physicochemical profile, which is critical for controlling absorption, distribution, metabolism, and excretion (ADME) properties in lead optimization programs.
- [1] PubChem. (2025). 6-Methyl-1H-pyrazolo[4,3-c]pyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21300570 View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
